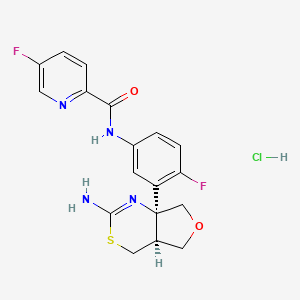

LY2886721 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMCINLHBUFHB-GHDSXOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155116 | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262036-49-6 | |

| Record name | LY-2886721 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY2886721 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2886721 hydrochloride is a potent, orally active, and selective small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by Eli Lilly and Company, it was one of the front-running candidates in the race to develop a disease-modifying therapy for Alzheimer's disease (AD).[2] The rationale behind its development is rooted in the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary event initiating the pathological cascade of AD.[2] BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3] By inhibiting BACE1, LY2886721 aims to reduce the production of all species of Aβ, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.[2]

This technical guide provides a comprehensive overview of the mechanism of action of LY2886721, detailing its in vitro and in vivo pharmacology, and the key experimental findings from preclinical and clinical studies.

Core Mechanism of Action: BACE1 Inhibition

LY2886721 is an active site inhibitor of BACE1.[3] It binds to the catalytic domain of the enzyme, preventing it from cleaving APP at the β-secretase site. This inhibition is the primary mechanism through which LY2886721 exerts its therapeutic effect.

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble ectodomain of APP (sAPPα) and a C-terminal fragment (CTFα). The subsequent cleavage of CTFα by γ-secretase releases the p3 peptide.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 at the N-terminus of the Aβ sequence. This cleavage generates a soluble ectodomain (sAPPβ) and a 99-amino acid C-terminal fragment (C99). C99 is then cleaved by γ-secretase to produce the Aβ peptide (predominantly Aβ40 and Aβ42) and the amyloid intracellular domain (AICD).

By inhibiting BACE1, LY2886721 shunts APP processing towards the non-amyloidogenic pathway, leading to a decrease in the production of sAPPβ, C99, and Aβ, and a corresponding increase in the production of sAPPα.[4]

Diagram of the APP processing pathways and the inhibitory action of LY2886721.

Quantitative Data on BACE1 Inhibition

The potency and selectivity of LY2886721 have been characterized in a variety of in vitro and in vivo systems.

In Vitro Potency and Selectivity

| Assay Type | Target | IC50 / EC50 (nM) | Reference |

| Enzymatic Assay | |||

| Recombinant human BACE1 | BACE1 | 20.3 | [5][1] |

| Recombinant human BACE2 | BACE2 | 10.2 | [5][1] |

| Other Aspartyl Proteases | Cathepsin D, Pepsin, Renin | >100,000 | [1] |

| Cell-Based Assays | |||

| HEK293Swe Cells | Aβ1-40 | 18.5 | [5] |

| Aβ1-42 | 19.7 | [5] | |

| PDAPP Primary Neuronal Cultures | Aβ1-40 | ~10 | [5] |

| Aβ1-42 | ~10 | [5] |

In Vivo Pharmacodynamics

| Animal Model | Dose | Route | Effect | Reference |

| PDAPP Mice | ||||

| 3-30 mg/kg | Oral (acute) | 20-65% reduction in brain Aβ levels 3 hours post-dose. Dose-dependent reduction in brain C99 and sAPPβ. | [1][2] | |

| Beagle Dogs | ||||

| 0.5 mg/kg | Oral | 50% reduction in CSF Aβ at 9 hours. | [1][6] | |

| 1.5 mg/kg | Oral | ~80% reduction in CSF Aβ1-x at 9 hours. | [2] |

Human Clinical Trials (Healthy Volunteers)

| Dose | Route | Duration | Effect on CSF Biomarkers | Reference |

| Single and Multiple Ascending Doses | ||||

| 5, 15, 35, 70 mg | Oral | 14 days (multiple dose) | Dose-dependent reduction in CSF Aβ40 (up to 74% at 70mg). | [3][4] |

| Reduction in CSF Aβ42 (71% at 70mg) and sAPPβ (77% at 70mg). | [5] | |||

| Increase in CSF sAPPα. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro BACE1 Inhibition Assay

-

Principle: A fluorescence resonance energy transfer (FRET) assay is used to measure the enzymatic activity of recombinant human BACE1.

-

Methodology:

-

Recombinant human BACE1 is incubated with a synthetic peptide substrate containing a fluorophore and a quencher.

-

In the intact substrate, the fluorescence is quenched.

-

Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

LY2886721 is added at varying concentrations to determine its inhibitory effect on the rate of substrate cleavage.

-

The IC50 value is calculated as the concentration of LY2886721 that inhibits 50% of the enzyme's activity.[7]

-

Cellular Aβ Production Assays

-

HEK293Swe Cell Assay:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP with the Swedish double mutation (K670N/M671L), which increases Aβ production.[2]

-

Protocol:

-

HEK293Swe cells are plated and allowed to adhere.

-

The cells are then treated with varying concentrations of LY2886721 or vehicle control and incubated overnight.[2]

-

The conditioned media is collected, and the levels of secreted Aβ1-40 and Aβ1-42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[1]

-

Cytotoxicity is assessed using a standard assay such as the CellTiter96 Aqueous Non-Radioactive Cell Proliferation Assay.[1]

-

-

-

PDAPP Primary Neuronal Culture Assay:

-

Cell Source: Primary cortical neurons are isolated from embryonic day 16 PDAPP transgenic mice.[7]

-

Protocol:

-

The isolated neurons are cultured.

-

The neuronal cultures are exposed to increasing concentrations of LY2886721.

-

The amount of Aβ1-40 and Aβ1-42 secreted into the culture medium is measured by ELISA.[7]

-

-

Workflow for cellular Aβ production assays.

In Vivo PDAPP Mouse Study

-

Animal Model: Young (2-3 months old) female hemizygous PDAPP transgenic mice, which express a human APP transgene with the V717F mutation.[7]

-

Protocol:

-

Mice are orally administered a single dose of LY2886721 (e.g., 3, 10, or 30 mg/kg) or vehicle.[7]

-

After a specified time (e.g., 3 hours), the animals are euthanized.[1]

-

The brain is rapidly excised, and the hippocampus and cortex are dissected.[2]

-

Brain tissue is homogenized in a guanidine-HCl buffer to extract Aβ.[2]

-

The levels of Aβ1-x, C99, and sAPPβ in the brain homogenates are quantified by ELISA.[2]

-

Human Phase 1 Clinical Trial (NCT01227252)

-

Study Design: A randomized, placebo-controlled, double-blind, multiple ascending dose study.[3]

-

Participants: Healthy adult volunteers.[3]

-

Protocol:

-

Participants receive daily oral doses of LY2886721 (5, 15, or 35 mg) or placebo for 14 days.[3]

-

Cerebrospinal fluid (CSF) is collected via lumbar puncture at baseline and at 24 hours after the last dose.[8]

-

Plasma samples are collected at various time points.

-

Concentrations of Aβ1-40, Aβ1-42, sAPPα, and sAPPβ in CSF and plasma are measured by immunoassay.[8]

-

Workflow of a Phase 1 clinical trial for LY2886721.

Clinical Development and Discontinuation

LY2886721 progressed to Phase 2 clinical trials for the treatment of mild Alzheimer's disease.[6] However, in June 2013, Eli Lilly announced the discontinuation of the development of LY2886721 due to findings of abnormal liver biochemistry in some study participants.[2] This adverse effect was considered to be an off-target effect of the compound and not related to the mechanism of BACE1 inhibition.[2]

Conclusion

This compound is a potent and selective BACE1 inhibitor that demonstrated robust and dose-dependent reduction of Aβ levels in preclinical models and in healthy human volunteers. Its mechanism of action is centered on the direct inhibition of the BACE1 enzyme, thereby shifting APP processing away from the amyloidogenic pathway. While the clinical development of LY2886721 was halted due to off-target liver toxicity, the data generated from its preclinical and early clinical studies provided valuable proof-of-concept for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. The comprehensive understanding of its mechanism of action, potency, and pharmacodynamic effects continues to inform the development of next-generation BACE1 inhibitors with improved safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. LY2886721 | ALZFORUM [alzforum.org]

- 7. jneurosci.org [jneurosci.org]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

LY2886721 BACE1 Inhibitor: A Technical Selectivity Profile

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, LY2886721. Developed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

LY2886721 is a potent, orally active inhibitor of BACE1, an aspartyl protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a primary therapeutic strategy for Alzheimer's disease, aimed at reducing the production of amyloid-β (Aβ) peptides.[1][2] This guide details the selectivity of LY2886721 for BACE1 over the closely related homolog BACE2 and other off-target aspartyl proteases. While LY2886721 potently inhibits BACE1, it exhibits a lack of selectivity against BACE2.[1][3] However, it demonstrates high selectivity against other key off-target proteases such as cathepsin D, pepsin, and renin.[1][3][4]

Quantitative Selectivity Profile

The inhibitory activity of LY2886721 was assessed against a panel of aspartyl proteases. The following tables summarize the in vitro and cellular potency of the compound.

Table 2.1: In Vitro Enzymatic Inhibition

| Enzyme | IC50 (nM) |

| Human BACE1 | 20.3[1][3][5][6] |

| Human BACE2 | 10.2[1][3][5][6] |

| Cathepsin D | >100,000[1][3][6] |

| Pepsin | >100,000[1][3] |

| Renin | >100,000[1][3] |

Table 2.2: Cellular Aβ Reduction

| Cell Line | Analyte | EC50 (nM) |

| HEK293Swe | Aβ1-40 | 18.5[1][5] |

| HEK293Swe | Aβ1-42 | 19.7[1][5] |

| PDAPP Neuronal Cultures | Aβ1-40 | ~10[5] |

| PDAPP Neuronal Cultures | Aβ1-42 | ~10[5] |

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of LY2886721.

In Vitro Enzymatic Assays

3.1.1 BACE1 and BACE2 Inhibition Assay: The in vitro potency of LY2886721 was determined using a fluorescence resonance energy transfer (FRET) assay.[1][3] Recombinant human BACE1 or BACE2 was used as the enzyme source with a synthetic FRET peptide substrate.[3] The assay measures the cleavage of the substrate by the enzyme, which results in a change in fluorescence. The concentration of LY2886721 that produced 50% inhibition of the enzyme activity (IC50) was then determined.

3.1.2 Off-Target Aspartyl Protease Assays (Cathepsin D, Pepsin, Renin): The selectivity of LY2886721 against other key aspartyl proteases was evaluated using commercially available reagents and assays.[3] Human liver Cathepsin D, porcine gastric mucosa pepsin, and recombinant human renin were used in these assays.[3] The experimental setup was similar to the BACE1/2 assays, measuring the inhibitor's ability to block the activity of each respective enzyme.

Cellular Aβ Reduction Assays

3.2.1 HEK293Swe Cell-Based Assay: A human embryonic kidney cell line (HEK293) stably expressing human APP with the Swedish mutation (HEK293Swe) was utilized.[1][5] These cells were exposed to increasing concentrations of LY2886721 overnight.[1][5] The conditioned medium was then collected, and the levels of secreted Aβ1-40 and Aβ1-42 were measured to determine the compound's cellular potency (EC50).[1][5]

3.2.2 PDAPP Primary Neuronal Culture Assay: Primary cortical neurons were prepared from embryonic day 16 PDAPP (platelet-derived growth factor promoter driving human APP) transgenic mouse embryos.[3] These neuronal cultures were exposed to increasing concentrations of LY2886721.[3][5] The amount of Aβ1-40 and Aβ1-42 secreted into the media was measured to assess the inhibitor's effect on Aβ production in a more disease-relevant neuronal model.[3][5]

Visualized Pathways and Workflows

The following diagrams illustrate the biological context and experimental approach for evaluating LY2886721.

References

- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. LY2886721 | ALZFORUM [alzforum.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

In Vitro Potency of LY2886721 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of LY2886721 hydrochloride, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data and methodologies presented are collated from key preclinical studies to serve as a comprehensive resource for researchers in the field of Alzheimer's disease drug discovery.

Core Efficacy: BACE1 Inhibition

This compound is an active site inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2] By inhibiting BACE1, LY2886721 effectively reduces the cleavage of the amyloid precursor protein (APP) into neurotoxic Aβ species.[3][4]

Quantitative Analysis of In Vitro Potency

The in vitro potency of LY2886721 has been rigorously characterized using both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition Profile of LY2886721

| Enzyme Target | IC50 (nM) | Notes |

| Human BACE1 | 20.3 (SD 10.1) | Potent inhibition demonstrated using a synthetic FRET substrate.[3][4] |

| Human BACE2 | 10.2 (SD 4.8) | Also shows potent inhibition, indicating a lack of selectivity versus BACE2.[3][4] |

| Cathepsin D | >100,000 | Negligible inhibition, demonstrating high selectivity against this aspartyl protease.[3][4] |

| Pepsin | >100,000 | Negligible inhibition.[3][4] |

| Renin | >100,000 | Negligible inhibition.[3][4] |

Table 2: Cellular Aβ Reduction Potency of LY2886721

| Cell Model | Analyte | EC50 (nM) | Notes |

| HEK293swe | Aβ1–40 | 18.5 | Human embryonic kidney cells stably expressing APP with the Swedish mutation.[3] |

| Aβ1–42 | 19.7 | ||

| Primary Cortical Neurons (PDAPP mice) | Aβ1–40 | ~10 | Primary neurons from embryonic PDAPP mice with the Indiana APP mutation.[3] |

| Aβ1–42 | ~10 |

Signaling Pathway and Mechanism of Action

LY2886721's mechanism of action is centered on its direct inhibition of BACE1, which alters the processing of APP. The following diagram illustrates this pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Recombinant Human BACE1 Inhibition Assay

This assay determines the direct inhibitory effect of LY2886721 on purified BACE1 enzyme.

-

Enzyme and Substrate : Purified recombinant human BACE1 and a synthetic fluorescence resonance energy transfer (FRET) peptide substrate are used.[4]

-

Assay Principle : The FRET substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure :

-

This compound is serially diluted to various concentrations.

-

The compound dilutions are incubated with recombinant human BACE1.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis : The rate of substrate cleavage is determined from the increase in fluorescence. IC50 values are calculated by fitting the dose-response curve of percentage inhibition versus compound concentration.

Cell-Based Aβ Production Assay

This assay measures the ability of LY2886721 to reduce the production of Aβ in a cellular context.

-

Cell Models :

-

Procedure :

-

Cells are plated in multi-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The cells are incubated overnight to allow for APP processing and Aβ secretion.[3]

-

-

Aβ Quantification :

-

The conditioned medium is collected from each well.

-

The concentrations of secreted Aβ1–40 and Aβ1–42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.

-

-

Data Analysis : The percentage of Aβ reduction at each compound concentration is calculated relative to vehicle-treated control cells. EC50 values are determined by fitting a dose-response curve to this data. A cytotoxicity assay is often run in parallel to ensure that the observed reduction in Aβ is not due to cell death.[3]

Selectivity Profile

LY2886721 demonstrates high selectivity for BACE1 over other key aspartyl proteases such as cathepsin D, pepsin, and renin, with IC50 values greater than 100,000 nM for these off-target enzymes.[3][5] However, it exhibits potent inhibition of BACE2, a closely related homolog of BACE1.[3][4] This lack of selectivity against BACE2 is an important characteristic to consider in further drug development and safety profiling.

References

Technical Guide: Biochemical Profile of LY2886721 as a BACE1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the in vitro and cellular inhibitory activity of LY2886721 hydrochloride against Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). It includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Inhibitory Activity

LY2886721 is a potent, orally active inhibitor of BACE1.[1] Its inhibitory characteristics have been quantified through both enzymatic and cell-based assays. The hydrochloride salt of LY2886721 was utilized in all nonclinical studies.[2][3]

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) of LY2886721 was determined against recombinant human BACE1 and other aspartyl proteases to assess potency and selectivity.

Table 1: Enzymatic Inhibition Profile of LY2886721

| Target Enzyme | IC50 Value (nM) | Standard Deviation (nM) | Notes |

|---|---|---|---|

| Human BACE1 | 20.3 | 10.1 | Primary target [1][2][3][4] |

| Human BACE2 | 10.2 | 4.8 | Lacks selectivity against BACE2[1][2][3][4] |

| Cathepsin D | >100,000 | - | High selectivity[2][3][4] |

| Pepsin | >100,000 | - | High selectivity[2][3][4] |

| Renin | >100,000 | - | High selectivity[2][3][4] |

Cellular Activity

The half-maximal effective concentration (EC50) was measured in different cell models to evaluate the compound's ability to inhibit BACE1 activity on its natural substrate, Amyloid Precursor Protein (APP), within a cellular environment.

Table 2: Cellular BACE1 Inhibition Profile of LY2886721

| Cell Line | Measured Endpoint | EC50 Value (nM) | Notes |

|---|---|---|---|

| HEK293Swe | Aβ1–40 Inhibition | 18.5 | Human Embryonic Kidney cells expressing mutant APP[1][2][3] |

| HEK293Swe | Aβ1–42 Inhibition | 19.7 | Human Embryonic Kidney cells expressing mutant APP[1][2][3] |

| PDAPP Neurons | Aβ1–40 & Aβ1–42 Inhibition | ~10 | Primary cortical neurons from PDAPP transgenic mice[1] |

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

BACE1 Enzymatic Inhibition Assay (FRET-Based)

The in vitro potency of LY2886721 was determined using a Fluorescence Resonance Energy Transfer (FRET) assay with recombinant human BACE1.[2][3]

Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence. The rate of this increase is proportional to BACE1 activity.

Materials:

-

Enzyme: Recombinant human BACE1 (e.g., PanVera® Part No. P2947)

-

Substrate: Synthetic FRET peptide substrate based on the "Swedish" APP mutation (e.g., 7-Methoxycoumarin-4-acetyl-[Asn670, Leu671]-Amyloid β/A4 Precursor Protein 770 Fragment)[5]

-

Inhibitor: this compound, prepared in a dilution series.

-

Assay Buffer: Sodium Acetate buffer, pH 4.5 (e.g., 50 mM)[6]

-

Instrumentation: Spectrofluorometer capable of kinetic reads at appropriate excitation/emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm)[5]

Procedure:

-

Reagent Preparation: Prepare working solutions of BACE1 enzyme, FRET substrate, and a serial dilution of LY2886721 in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.[9]

-

Assay Setup: To each well of the microplate, add the assay buffer, the FRET substrate, and a specific concentration of LY2886721 (or vehicle for control wells).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light.[5]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed endpoint after adding a stop solution.[6][9]

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of LY2886721 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Aβ Reduction Assay

This assay quantifies the ability of LY2886721 to inhibit BACE1 processing of endogenous APP in a cellular context, leading to a reduction in secreted amyloid-beta (Aβ) peptides.

Principle: Cultured cells that overexpress a mutant form of APP (e.g., HEK293Swe) are treated with the inhibitor. The concentration of Aβ peptides (Aβ1-40 and Aβ1-42) secreted into the cell culture medium is then measured, typically by ELISA, as a direct readout of BACE1 activity.

Materials:

-

Cell Lines:

-

Inhibitor: this compound.

-

Culture Medium and Reagents: Standard cell culture supplies.

-

Measurement: Aβ1-40 and Aβ1-42 specific ELISA kits.

-

Cytotoxicity Assay: MTT or similar cell viability assay (e.g., CellTiter96).[2][3][4]

Procedure:

-

Cell Plating: Plate HEK293Swe cells or primary neurons in multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with increasing concentrations of LY2886721. Include a vehicle-only control.

-

Incubation: Incubate the cells overnight (typically 16-24 hours) to allow for APP processing and Aβ secretion.[2][3][4]

-

Sample Collection: Collect the conditioned cell culture medium for Aβ analysis.

-

Aβ Quantification: Measure the concentrations of Aβ1-40 and Aβ1-42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.

-

Cytotoxicity Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in Aβ is not due to compound toxicity.[2][3][4]

-

Data Analysis:

-

Calculate the percentage of Aβ reduction for each concentration of LY2886721 compared to the vehicle control.

-

Plot the percent reduction against the logarithm of the inhibitor concentration.

-

Determine the EC50 value by fitting the data to a suitable dose-response curve.

-

Visualized Pathways and Workflows

BACE1 Signaling Pathway in APP Processing

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This action is the primary target for inhibitors like LY2886721, which aim to reduce the subsequent production of amyloid-beta peptides implicated in Alzheimer's disease.[10]

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of LY2886721.

Experimental Workflow for BACE1 FRET Assay

The workflow for determining the IC50 value of an inhibitor using the FRET-based enzymatic assay follows a structured, multi-step process from preparation to data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. selleckchem.com [selleckchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

Data Presentation: Quantitative Inhibitory Profile

An In-Depth Technical Guide on the BACE2 Selectivity of LY2886721 Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a detailed examination of the selectivity profile of LY2886721, a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease (AD) due to its essential role in the production of amyloid-β (Aβ) peptides.[1][2] This guide focuses on the comparative inhibition of BACE1 and its close homolog, BACE2, by LY2886721, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

LY2886721 is a potent inhibitor of human BACE1, but it notably lacks selectivity over the closely related aspartyl protease, BACE2.[1][3][4] In fact, biochemical assays demonstrate that LY2886721 is approximately twice as potent against BACE2 as it is against BACE1.[1][4] However, the compound shows high selectivity against other key aspartyl proteases such as Cathepsin D, pepsin, and renin, with negligible inhibition observed at high concentrations.[1][4][5]

The inhibitory activity of LY2886721 has also been confirmed in cell-based models, where it effectively reduces Aβ production in both human embryonic kidney (HEK293) cells expressing mutated amyloid precursor protein (APP) and in primary neuronal cultures from PDAPP mice.[1][3]

| Target Enzyme/Cell Line | Parameter | Value (nM) |

| Recombinant Human BACE1 | IC50 | 20.3 (SD 10.1)[1][4][5] |

| Recombinant Human BACE2 | IC50 | 10.2 (SD 4.8)[1][4][5] |

| Cathepsin D | IC50 | >100,000[1][4][5] |

| Pepsin | IC50 | >100,000[1][5] |

| Renin | IC50 | >100,000[1][5] |

| HEK293Swe Cells (Aβ1-40) | EC50 | 18.5[1][3] |

| HEK293Swe Cells (Aβ1-42) | EC50 | 19.7[1][3] |

| PDAPP Neuronal Cultures | EC50 | ~10[3] |

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory potency and selectivity of LY2886721.

Recombinant BACE1 and BACE2 Biochemical Assays

The in vitro potency of LY2886721 was determined using enzymatic assays with purified recombinant human BACE1 and BACE2.[1]

-

Enzyme Source : Purified recombinant human BACE1 or BACE2.[1]

-

Substrate : A synthetic fluorescence resonance energy transfer (FRET) peptide.[1]

-

Methodology : The assays were conducted by measuring the cleavage of the FRET peptide substrate by the respective enzyme in the presence of varying concentrations of LY2886721. A 10-point inhibition curve was generated for each assay.[1]

-

Data Analysis : The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]

Cell-Based Assays for BACE1 Inhibition

To assess the activity of LY2886721 in a cellular context, two different cell-based models were utilized.[1]

-

HEK293Swe Cell Assay :

-

Cell Line : A human embryonic kidney cell line (HEK293) stably transfected to express APP751cDNA containing the Swedish (K670N/M671L) mutation (HEK293Swe).[1][5]

-

Protocol : Cells were exposed overnight to increasing concentrations of LY2886721.[1][3] The conditioned medium was then collected to measure the levels of secreted Aβ1-40 and Aβ1-42 as an index of BACE1 inhibition.[5]

-

Cytotoxicity Assessment : Compound cytotoxicity was evaluated in parallel using a CellTiter96 Aqueous Non-Radioactive Cell Proliferation assay to ensure that the observed reduction in Aβ was not due to cell death.[5]

-

-

PDAPP Mouse Primary Neuronal Culture Assay :

-

Cell Source : Primary cortical neuronal cultures were prepared from embryonic PDAPP (APPV717F) transgenic mice.[1][4]

-

Protocol : Similar to the HEK293Swe assay, neuronal cultures were exposed to a range of LY2886721 concentrations. The amount of Aβ secreted into the media was subsequently measured.[4]

-

Cytotoxicity Assessment : The MTT assay was used to assess any potential cytotoxicity of the compound in these primary cells.[4]

-

Visualizations: Pathways and Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1. LY2886721 acts by inhibiting BACE1, thereby reducing the production of Aβ peptides. BACE2 can also cleave APP, but its physiological role in this process is less understood.

References

- 1. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent BACE1 inhibitor LY2886721 elicits robust central Aβ pharmacodynamic responses in mice, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jneurosci.org [jneurosci.org]

- 5. selleckchem.com [selleckchem.com]

LY2886721 Hydrochloride: A Technical Guide to its Mechanism and Impact on Amyloid Beta Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2886721 hydrochloride is a potent, orally active small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides that accumulate in the brains of individuals with Alzheimer's disease (AD).[3][4] By inhibiting BACE1, LY2886721 was developed to reduce the production of Aβ peptides, thereby potentially slowing the progression of AD.[5][6] This technical guide provides an in-depth overview of LY2886721, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action: BACE1 Inhibition

The primary therapeutic target of LY2886721 is the BACE1 enzyme, a transmembrane aspartyl protease.[4][7] BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP).[4][8] Inhibition of BACE1 by LY2886721 blocks the cleavage of APP at the β-site, which in turn reduces the generation of the C99 fragment.[7] This C99 fragment is the substrate for γ-secretase, the enzyme responsible for the subsequent cleavage that produces Aβ peptides of various lengths, including the aggregation-prone Aβ42.[8] Consequently, LY2886721 effectively lowers the levels of Aβ peptides.[5][6] Furthermore, by inhibiting the amyloidogenic pathway, APP is preferentially processed by the non-amyloidogenic pathway, which involves cleavage by α-secretase. This results in an increase in the production of the neuroprotective soluble APPα (sAPPα).[4][9]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of LY2886721.

Table 1: In Vitro Potency of LY2886721

| Assay System | Target | Metric | Value (nM) | Reference |

| Recombinant Human Enzyme | hBACE1 | IC₅₀ | 20.3 | [1][5] |

| Recombinant Human Enzyme | hBACE2 | IC₅₀ | 10.2 | [1][5] |

| Recombinant Human Enzyme | Cathepsin D, Pepsin, Renin | IC₅₀ | >100,000 | [5] |

| HEK293Swe Cells | Aβ₁₋₄₀ Secretion | EC₅₀ | 18.5 | [5] |

| HEK293Swe Cells | Aβ₁₋₄₂ Secretion | EC₅₀ | 19.7 | [5] |

| PDAPP Mouse Primary Neurons | Aβ₁₋₄₀ & Aβ₁₋₄₂ Secretion | EC₅₀ | ~10 | [1] |

Table 2: Preclinical In Vivo Efficacy of LY2886721

| Animal Model | Dose | Time Point | Tissue/Fluid | Biomarker | % Reduction (vs. Vehicle/Baseline) | Reference |

| PDAPP Mice | 3-30 mg/kg (oral) | 3 hours | Brain (Hippocampus & Cortex) | Aβ₁₋ₓ | 20-65% | [9] |

| PDAPP Mice | 10 & 30 mg/kg (oral) | 3 hours | Brain (Cortex) | C99 | Significant Reduction | [5] |

| PDAPP Mice | 3, 10, & 30 mg/kg (oral) | 3 hours | Brain (Cortex) | sAPPβ | Significant Reduction | [5] |

| Beagle Dogs | 0.5 mg/kg (oral) | 9 hours | CSF | Aβ | ~50% | [2][9] |

| Beagle Dogs | 1.5 mg/kg (oral) | 9 hours (peak) | CSF | Aβ₁₋ₓ | ~80% | [5] |

| Beagle Dogs | 1.5 mg/kg (oral) | up to 24 hours | Plasma | Aβ₁₋ₓ | up to 80% | [5] |

Table 3: Human Clinical Trial Data (Phase I)

| Subject Population | Dose Regimen | Duration | Fluid | Biomarker | % Change from Baseline | Reference |

| Healthy Volunteers | 35 mg daily | 14 days | CSF | Aβ₁₋₄₀ | ~53.2% reduction | [10] |

| Healthy Volunteers | 35 mg daily | 14 days | CSF | Aβ₁₋₄₂ | ~59.0% reduction | [10] |

| Healthy Volunteers | 35 mg daily | 14 days | CSF | sAPPβ | ~54.8% reduction | [10] |

| Healthy Volunteers | 35 mg daily | 14 days | CSF | sAPPα | ~60% increase | [10] |

| Healthy Volunteers | 70 mg daily | 14 days | CSF | Aβ₁₋₄₀ | ~78% reduction | [10] |

| Healthy Volunteers | 70 mg daily | 14 days | CSF | Aβ₁₋₄₂ | ~71% reduction | [10] |

| Healthy Volunteers | 70 mg daily | 14 days | CSF | sAPPβ | ~77% reduction | [10][11] |

| Healthy Volunteers | 70 mg daily | 14 days | CSF | sAPPα | ~80% increase | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of LY2886721.

In Vitro BACE1 Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of BACE1 inhibitors.

Workflow: BACE1 FRET Assay

Methodology:

-

Reagent Preparation :

-

Dilute recombinant human BACE1 enzyme in a sodium acetate assay buffer (pH 4.5).

-

Prepare a stock solution of the FRET peptide substrate and a BACE1 inhibitor (positive control) in DMSO.

-

Create a serial dilution of LY2886721 in the assay buffer.

-

-

Assay Procedure :

-

In a 96-well black plate, add the assay buffer, followed by the diluted LY2886721 or vehicle (DMSO).

-

Add the diluted BACE1 enzyme to all wells except the blank.

-

Pre-incubate the plate for a short period at 37°C.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

-

Data Analysis :

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of LY2886721 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Aβ Measurement in Brain Tissue (ELISA)

This protocol details the extraction and quantification of Aβ from the brain tissue of PDAPP transgenic mice.

Workflow: Brain Aβ ELISA

Methodology:

-

Brain Tissue Homogenization :

-

Dissect the hippocampus and cortex from PDAPP mice treated with LY2886721 or vehicle.

-

Homogenize the tissue in 8 volumes of cold 5 M guanidine-HCl buffer containing 50 mM Tris-HCl and protease inhibitors.[3][5]

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[3]

-

Collect the supernatant and dilute it with a reaction buffer for the ELISA assay.[3]

-

-

Sandwich ELISA :

-

Use a commercial ELISA kit specific for Aβ₄₀ or Aβ₄₂.

-

Coat a 96-well plate with a capture antibody specific to the C-terminus of the Aβ peptide.

-

Block the plate to prevent non-specific binding.

-

Add the diluted brain extracts and a series of Aβ standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of the Aβ peptide.

-

After another incubation and wash, add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Following a final wash, add a TMB substrate. The reaction is stopped with an acid solution.

-

-

Data Analysis :

-

Measure the optical density at 450 nm using a microplate reader.

-

Generate a standard curve from the Aβ standards and use it to calculate the concentration of Aβ in the brain samples, normalizing to the total protein concentration of the extract.

-

Aβ and sAPP Measurement in Human CSF

This protocol describes the analysis of Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ in cerebrospinal fluid (CSF) from human subjects using a multiplex immunoassay platform.

Methodology:

-

CSF Collection and Processing :

-

Collect up to 25 ml of CSF via lumbar puncture from subjects administered single or multiple doses of LY2886721.[5]

-

Centrifuge the CSF samples to remove any cellular debris.

-

Exclude any samples with visual or laboratory evidence of blood contamination from the analysis.[5]

-

Store the samples at -80°C until analysis.

-

-

Multiplex Immunoassay (Luminex xMAP) :

-

Use a validated multiplex immunoassay kit (e.g., Fujirebio/Innogenetics INNO-BIA) for the simultaneous measurement of Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ.[5]

-

The assay utilizes spectrally distinct microspheres, each coated with a capture antibody specific for one of the target analytes.

-

Dilute CSF samples as required for each analyte (e.g., 1:10 for Aβ₁₋₄₀, 1:80 for sAPPα and sAPPβ).[4]

-

Incubate the diluted CSF with the antibody-coated microspheres.

-

Add a cocktail of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (PE) reporter.

-

Analyze the samples on a Luminex instrument, which identifies each microsphere and quantifies the fluorescence of the bound reporter.

-

-

Data Analysis :

-

Generate a standard curve for each analyte using recombinant protein standards.

-

Calculate the concentration of each biomarker in the CSF samples based on the standard curves.

-

Express the results as a percentage change from the baseline (pre-dose) measurements for each subject.

-

Clinical Development and Discontinuation

LY2886721 progressed to Phase 2 clinical trials.[5][6] In a Phase 2 study involving patients with mild cognitive impairment due to AD or mild AD, dosing was halted in June 2013 due to findings of abnormal liver biochemistry in four participants.[9] This liver toxicity was considered an off-target effect of the compound and not related to the BACE1 inhibition mechanism.[9] Consequently, the clinical development of LY2886721 was discontinued.[9]

Conclusion

This compound is a potent BACE1 inhibitor that demonstrated robust and dose-dependent reduction of amyloid-beta and sAPPβ levels in both preclinical models and human subjects.[5][6] The corresponding increase in sAPPα provided further evidence of target engagement and a shift towards the non-amyloidogenic pathway.[9] While the development of LY2886721 was halted due to off-target liver toxicity, the data generated from its investigation provided valuable proof-of-concept for BACE1 inhibition as a therapeutic strategy for lowering Aβ in the central nervous system.[9][11] The methodologies and findings from the LY2886721 program continue to inform the ongoing development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease.

References

- 1. kjvr.org [kjvr.org]

- 2. selleckchem.com [selleckchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eaglebio.com [eaglebio.com]

- 6. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Luminex Assay Detects Amyloid β Oligomers in Alzheimer’s Disease Cerebrospinal Fluid | PLOS One [journals.plos.org]

- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 9. alzforum.org [alzforum.org]

- 10. researchgate.net [researchgate.net]

- 11. Millipore xMap® Luminex (HATMAG-68K): An Accurate and Cost-Effective Method for Evaluating Alzheimer's Biomarkers in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

LY2886721 Hydrochloride: A Technical Whitepaper

CAS Number: 1262036-49-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2886721 hydrochloride is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. This document provides a comprehensive technical overview of LY2886721, summarizing its pharmacological properties, preclinical and clinical findings, and detailed experimental methodologies. The information is intended to support further research and development efforts in the field of Alzheimer's therapeutics.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The enzymatic cleavage of the amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of Aβ peptides.[2] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ levels and potentially slow the progression of AD.[1][2] LY2886721 was developed by Eli Lilly and Company as a second-generation BACE1 inhibitor, demonstrating high potency and selectivity.[1][2] Although its clinical development was halted due to observations of abnormal liver biochemistry in a Phase 2 trial, the extensive preclinical and early clinical data for LY2886721 provide valuable insights into the pharmacology of BACE1 inhibition.[2][3]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1262036-49-6 | |

| Molecular Formula | C₁₈H₁₆F₂N₄O₂S·HCl | [4] |

| Molecular Weight | 426.87 g/mol | [4] |

Table 2: In Vitro Potency and Selectivity

| Assay | Parameter | Value (nM) | Reference |

| Recombinant Human BACE1 FRET Assay | IC₅₀ | 20.3 | [4] |

| Recombinant Human BACE2 FRET Assay | IC₅₀ | 10.2 | [4] |

| HEK293Swe Cellular Assay (Aβ₁₋₄₀) | EC₅₀ | 18.5 | [4] |

| HEK293Swe Cellular Assay (Aβ₁₋₄₂) | EC₅₀ | 19.7 | [4] |

| PDAPP Neuronal Culture (Aβ₁₋₄₀) | EC₅₀ | ~10 | [5] |

| PDAPP Neuronal Culture (Aβ₁₋₄₂) | EC₅₀ | ~10 | [5] |

| Cathepsin D, Pepsin, Renin | IC₅₀ | >100,000 | [4] |

Table 3: In Vivo Pharmacodynamics in Preclinical Models

| Animal Model | Dose | Effect | Reference |

| PDAPP Mice | 3-30 mg/kg (oral) | 20-65% reduction in brain Aβ | [6] |

| Beagle Dogs | 0.5 mg/kg (oral) | 50% reduction in CSF Aβ at 9 hours | [6] |

Table 4: Human Pharmacodynamics (Phase 1 Studies)

| Population | Dose | Effect | Reference |

| Healthy Volunteers | Multiple Ascending Doses | Up to 74% reduction in CSF Aβ₄₀ | [1] |

| Healthy Volunteers | Multiple Ascending Doses | Up to 71% reduction in CSF Aβ₄₂ | [1] |

| Healthy Volunteers | Multiple Ascending Doses | Up to 77% reduction in CSF sAPPβ | [1] |

| Healthy Volunteers | Multiple Ascending Doses | ~59% increase in CSF sAPPα | [1] |

Signaling Pathway and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing. LY2886721 inhibits BACE1, thereby shifting the processing towards the non-amyloidogenic pathway.

Caption: APP Processing Pathways and the inhibitory action of LY2886721.

Synthetic Workflow for LY2886721

The synthesis of LY2886721 can be achieved in five steps from a chiral nitrone cycloadduct, as detailed in the scientific literature.[3]

Caption: High-level synthetic workflow for LY2886721.

Logical Flow of Phase 1 Clinical Trials

The Phase 1 clinical development of LY2886721 involved several studies in healthy volunteers and patients with Alzheimer's disease to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[1][2]

Caption: Logical flow of LY2886721 Phase 1 clinical trials.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of LY2886721.

Recombinant BACE1 and BACE2 Inhibition Assay (FRET)

-

Principle: The assay measures the inhibition of recombinant human BACE1 and BACE2 activity using a synthetic fluorescence resonance energy transfer (FRET) peptide substrate. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in an increase in fluorescence.

-

Methodology:

-

Purified recombinant human BACE1 or BACE2 enzyme is used.

-

A synthetic FRET peptide substrate is prepared in an appropriate assay buffer.

-

LY2886721 is serially diluted to a range of concentrations.

-

The enzyme, substrate, and inhibitor are incubated together in a 96-well plate.

-

Fluorescence is measured over time using a microplate reader.

-

IC₅₀ values are calculated from the concentration-response curves.[4]

-

Cellular Aβ Production Assay (HEK293Swe Cells)

-

Principle: This assay quantifies the effect of LY2886721 on Aβ production in a human embryonic kidney cell line (HEK293) stably expressing human APP with the Swedish mutation (K670N/M671L), which increases Aβ production.

-

Methodology:

-

HEK293Swe cells are cultured in appropriate media.

-

Cells are treated with increasing concentrations of LY2886721 for an extended period (e.g., overnight).[4]

-

The conditioned media is collected.

-

The concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the media are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

EC₅₀ values are determined from the dose-response inhibition of Aβ production.[4]

-

Cell viability is assessed using a standard method (e.g., MTT assay) to rule out cytotoxicity.[4]

-

In Vivo Efficacy in PDAPP Transgenic Mice

-

Principle: This study evaluates the ability of orally administered LY2886721 to reduce Aβ levels in the brains of PDAPP mice, a transgenic model of Alzheimer's disease.

-

Methodology:

-

Young female hemizygous PDAPP mice are used.

-

Mice are orally administered a single dose of LY2886721 (e.g., 3, 10, or 30 mg/kg) or vehicle.[6]

-

At a specified time point post-dosing (e.g., 3 hours), mice are euthanized, and brains are harvested.[6]

-

Brain tissue (e.g., hippocampus and cortex) is homogenized.

-

Aβ levels in the brain homogenates are measured by ELISA.

-

Levels of other APP cleavage products, such as C99 and sAPPβ, can also be quantified to confirm the mechanism of action.[4]

-

Brain Tissue Aβ Extraction for ELISA

-

Principle: A sequential extraction protocol is used to isolate different pools of Aβ from brain tissue for quantification.

-

Methodology for Soluble Aβ:

-

Brain tissue is homogenized in a cold buffer containing 0.2% diethylamine (B46881) (DEA) in 50 mM NaCl.

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

The supernatant, containing the soluble Aβ fraction, is collected and neutralized.

-

-

Methodology for Insoluble Aβ:

-

The pellet from the soluble extraction is homogenized in cold formic acid.

-

The mixture is sonicated and then centrifuged at high speed.

-

The supernatant, containing the insoluble Aβ fraction, is collected and neutralized.

-

Aβ concentrations in both fractions are then determined by ELISA.

-

Human Phase 1 Clinical Trial Design

-

Principle: The initial clinical evaluation of LY2886721 involved randomized, placebo-controlled, double-blind studies in healthy volunteers to determine its safety, tolerability, pharmacokinetics, and pharmacodynamic effects on CSF biomarkers.

-

General Methodology:

-

Single Ascending Dose (SAD) Studies: Cohorts of healthy volunteers receive a single oral dose of LY2886721 or placebo, with the dose escalated in subsequent cohorts.

-

Multiple Ascending Dose (MAD) Studies: Cohorts of healthy volunteers receive multiple daily oral doses of LY2886721 or placebo for a defined period (e.g., 14 days), with dose escalation in subsequent cohorts.[2]

-

Safety and Tolerability Monitoring: Subjects are monitored for adverse events, and clinical laboratory tests are performed.

-

Pharmacokinetic (PK) Analysis: Blood and cerebrospinal fluid (CSF) samples are collected at various time points to determine the concentration of LY2886721.

-

Pharmacodynamic (PD) Analysis: CSF samples are analyzed for changes in Aβ₁₋₄₀, Aβ₁₋₄₂, sAPPα, and sAPPβ levels.[2]

-

Conclusion

This compound is a well-characterized BACE1 inhibitor with demonstrated potency in vitro and in vivo. The preclinical and early clinical data confirm its ability to engage its target and modulate the amyloidogenic pathway, leading to significant reductions in Aβ levels. While the clinical development of LY2886721 was discontinued, the wealth of technical information generated from its investigation remains a valuable resource for the scientific community. The experimental protocols and findings detailed in this whitepaper can inform the design of future studies and the development of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Off-Target Effects of LY2886721 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2886721 hydrochloride is a potent small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. While demonstrating robust in vivo lowering of amyloid-β (Aβ) peptides, the clinical development of LY2886721 was terminated due to observations of liver toxicity in Phase II trials.[1][2][3] This adverse effect is considered to be a result of off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of LY2886721, presenting quantitative data, outlining a key proposed mechanism for the observed hepatotoxicity, and describing relevant experimental methodologies.

Off-Target Interaction Profile

LY2886721 exhibits a notable lack of selectivity for BACE1 over its close homolog, BACE2. Furthermore, its clinical use was halted by hepatotoxicity, a significant off-target effect. The following table summarizes the quantitative data available for the off-target interactions of LY2886721.

| Off-Target Molecule | Interaction Type | Assay Type | IC50 (nM) | Reference |

| BACE2 | Inhibition | Cell-free enzymatic assay | 10.2 | [3][4][5][6][7][8] |

| Cathepsin D | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |

| Pepsin | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |

| Renin | Inhibition | Cell-free enzymatic assay | >100,000 | [6][8] |

| On-Target (for comparison) | ||||

| BACE1 | Inhibition | Cell-free enzymatic assay | 20.3 | [3][4][5][6][7][8] |

Hepatotoxicity: A Proposed Off-Site, On-Target Mechanism

The primary off-target effect of concern for LY2886721 is liver toxicity.[1][2][3] A leading hypothesis suggests that this may be an "off-site" but "on-target" effect. This theory posits that the inhibition of BACE1 in the liver, rather than the intended central nervous system, disrupts the normal processing of other substrates, leading to cellular damage.[1]

One such substrate is β-galactoside α-2,6-sialyltransferase I (ST6GalI).[1] BACE1 is involved in the cleavage of ST6GalI, and inhibition of this process in the liver by LY2886721 is hypothesized to lead to an accumulation of cellular damage, ultimately resulting in hepatotoxicity.[1] It has been suggested that in animal models, such as BACE1 knockout mice, compensatory mechanisms from paralogues like BACE2 or cathepsin D might mitigate this effect, which could explain the lack of preclinical liver toxicity signals.[1]

Experimental Protocols

Detailed experimental protocols for the off-target assays of LY2886721 are not extensively published. However, based on the available literature, the following methodologies are representative of the techniques used.

In Vitro Enzymatic Inhibition Assay (for BACE1, BACE2, Cathepsin D, Pepsin, Renin)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

Objective: To quantify the inhibitory potency of LY2886721 against target enzymes.

Materials:

-

Recombinant human enzymes (BACE1, BACE2, Cathepsin D, Pepsin, Renin)

-

This compound

-

Appropriate fluorescence resonance energy transfer (FRET) substrate for each enzyme

-

Assay buffer specific to each enzyme

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of LY2886721 in a suitable solvent (e.g., DMSO).

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer.

-

Add the diluted LY2886721 or vehicle control to the wells.

-

Add the specific enzyme to each well.

-

Incubate for a predetermined period at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the FRET substrate.

-

-

Data Acquisition: Monitor the fluorescence signal over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of LY2886721.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percent inhibition against the logarithm of the LY2886721 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Aβ Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of Aβ peptides.

Objective: To determine the cellular potency of LY2886721.

Materials:

-

HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw) or primary cortical neurons from PDAPP transgenic mice.[6]

-

Cell culture medium and supplements

-

This compound

-

ELISA kits for Aβ40 and Aβ42

-

MTT or similar cytotoxicity assay kit

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of LY2886721 for a specified period (e.g., overnight).[6]

-

Sample Collection: Collect the conditioned medium from each well.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits.

-

Cytotoxicity Assessment: Perform an MTT assay on the cells to assess any cytotoxic effects of the compound.

-

Data Analysis:

-

Normalize the Aβ concentrations to a vehicle control.

-

Plot the percent reduction in Aβ against the logarithm of the LY2886721 concentration.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The off-target profile of this compound is primarily characterized by its lack of selectivity against BACE2 and the significant adverse effect of liver toxicity observed in clinical trials. The proposed mechanism for this hepatotoxicity, involving the inhibition of BACE1-mediated processing of ST6GalI in the liver, highlights the complexities of targeting enzymes with broad substrate profiles and systemic distribution. While the clinical development of LY2886721 was discontinued, the study of its off-target effects provides valuable insights for the future design and development of safer and more selective BACE1 inhibitors for the treatment of Alzheimer's disease. Further research is warranted to definitively elucidate the molecular mechanisms underlying the observed hepatotoxicity.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. jneurosci.org [jneurosci.org]

The Role of LY2886721 Hydrochloride in Attenuating Diabetic Phenotypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2886721 hydrochloride, a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), has emerged as a compound of interest beyond its initial development for Alzheimer's disease. Preclinical evidence now strongly suggests a significant role for BACE1 in metabolic regulation, and consequently, a therapeutic potential for its inhibitors in the context of type 2 diabetes mellitus (T2DM). This technical guide synthesizes the available data on LY2886721's effects on diabetic phenotypes, focusing on its mechanism of action, quantitative outcomes from preclinical studies, and detailed experimental protocols. The central finding is that targeted BACE1 inhibition by LY2886721 can improve glucose homeostasis and insulin (B600854) sensitivity, offering a novel avenue for T2DM therapeutic strategies, particularly in cases with comorbid neurodegenerative conditions.

Introduction: The BACE1-Diabetes Connection

BACE1 is an aspartyl protease renowned for its role in the amyloidogenic processing of APP, leading to the generation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] However, research has unveiled a broader physiological role for BACE1, including the regulation of glucose metabolism.[1][2] Elevated BACE1 levels and activity have been observed in patients with T2DM.[3][4][5] A key mechanism underlying this connection is the BACE1-mediated cleavage of the insulin receptor (InsR), which impairs insulin signaling and contributes to insulin resistance.[3][4][6] This positions BACE1 as a critical link between metabolic dysregulation and neurodegenerative diseases.

Inhibition of BACE1, therefore, presents a dual therapeutic opportunity: mitigating Aβ production for Alzheimer's and enhancing insulin signaling for diabetes. LY2886721 is a potent, brain-penetrant BACE1 inhibitor that has been evaluated in clinical trials for Alzheimer's disease.[7] While its development for Alzheimer's was halted due to off-target liver effects in a subset of patients, its efficacy in modulating metabolic parameters in preclinical models of diabetes warrants detailed examination.

Mechanism of Action: Restoring Insulin Sensitivity

The primary mechanism by which BACE1 inhibition, and specifically LY2886721, is proposed to improve diabetic phenotypes revolves around the preservation of the insulin receptor.

-

Insulin Receptor Cleavage: BACE1 can cleave the β-subunit of the insulin receptor, leading to its shedding from the cell surface.[3] This reduction in functional insulin receptors blunts the downstream signaling cascade initiated by insulin binding.

-

Impaired Insulin Signaling: The consequence of reduced InsR levels is impaired activation of the IRS-PI3K-AKT pathway, which is crucial for glucose uptake and metabolism.[3][6]

-

BACE1 Inhibition: By inhibiting BACE1, LY2886721 prevents the cleavage of the insulin receptor. This leads to restored InsR levels on the cell surface and improved downstream signaling, ultimately enhancing insulin sensitivity and glucose tolerance.[1][3][4] Studies with other BACE1 inhibitors, such as Elenbecestat, have demonstrated that this inhibition leads to restored hepatic insulin receptor levels and improved glucose metabolism in high-fat diet-induced diabetic mice.[3][4][6]

Signaling Pathway of BACE1 in Insulin Resistance

References

- 1. The BACE1 inhibitor LY2886721 improves diabetic phenotypes of BACE1 knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal human BACE1 knockin induces systemic diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BACE1 Inhibition Protects Against Type 2 Diabetes Mellitus by Restoring Insulin Receptor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased β-site APP cleaving enzyme 1-mediated insulin receptor cleavage in type 2 diabetes mellitus with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetics of LY2886721 Hydrochloride in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic properties of LY2886721 hydrochloride, a potent BACE1 inhibitor, specifically within mouse models. The following sections detail the available quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and study workflows to support further research and development in the field of Alzheimer's disease therapeutics.

Quantitative Pharmacokinetic Data

While comprehensive public pharmacokinetic data for LY2886721 in mouse models is limited, the following tables summarize the currently available key parameters. The data has been compiled from non-clinical studies investigating the compound's efficacy and mechanism of action.

Table 1: Key Pharmacokinetic Parameters of LY2886721 in Mice

| Parameter | Value | Species/Model | Notes |

| Half-life (t½) | ~3 hours[1] | Mouse | Indicates a relatively short duration of action in mice. |

Table 2: Unbound Brain Concentrations of LY2886721 in PDAPP Mice 3 Hours Post-Dose

| Oral Dose (mg/kg) | Unbound Brain Concentration (nM) |

| 3 | 2.3 |

| 10 | 11 |

| 30 | 50 |

This data demonstrates a dose-dependent increase in the concentration of the unbound, pharmacologically active compound in the brain.

BACE1 Signaling Pathway and Inhibition by LY2886721

LY2886721 functions as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme plays a critical role in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The following diagram illustrates this pathway and the mechanism of inhibition.

Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo study of LY2886721 in a mouse model of Alzheimer's disease.[2]

Animal Model

-

Species: Mouse

-

Strain: Female hemizygous APPV717F transgenic mice (PDAPP)[2]

-

Supplier: Taconic (private line 6042T)[2]

-

Age: 2–3 months old[2]

-

Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.[2]

Dosing and Administration

-

Compound: this compound

-

Dose Levels: 3, 10, and 30 mg/kg[2]

-

Route of Administration: Single oral gavage[2]

-

Vehicle: 7% Pharmasolve[2]

-

Control Group: Received vehicle only[2]

-

Group Size: 6-8 mice per group[2]

Sample Collection and Processing

-

Time Point: Mice were euthanized 3 hours after oral administration.[2]

-

Tissue Collection: Brains were rapidly dissected, with hippocampal and cortical regions isolated and frozen on dry ice. The remaining brain tissue was also flash-frozen for compound exposure analysis.[2]

-

Tissue Processing for Biomarker Analysis: Brain samples were homogenized in 5.5 M guanidine-HCl buffer. The resulting extracts were collected, diluted, and filtered prior to analysis.[2]

Bioanalytical Methods

-

Compound Quantification (Likely Method): While the specific method for mouse tissue was not detailed, analysis in human plasma and CSF was performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. It is highly probable that a similar method was employed for the mouse brain tissue analysis.

-

Biomarker Quantification: Levels of amyloid-β (Aβ), the C-terminal fragment C99, and secreted amyloid precursor protein β (sAPPβ) in the brain homogenates were quantified using specific enzyme-linked immunosorbent assays (ELISAs).[2]

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a pharmacokinetic and pharmacodynamic study of LY2886721 in the PDAPP mouse model.

References

Methodological & Application

Application Notes and Protocols for LY2886721 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of LY2886721 hydrochloride, a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), in cell culture experiments.

Introduction

LY2886721 is a small molecule inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. LY2886721 has been investigated for its potential to reduce Aβ production and is a valuable tool for in vitro studies of Alzheimer's disease pathology.[1][4] All nonclinical studies were conducted with the hydrochloride salt of LY2886721.[5][6][7]

Mechanism of Action

LY2886721 acts as an active site inhibitor of BACE1, thereby blocking the cleavage of the amyloid precursor protein (APP) at the β-secretase site. This inhibition prevents the formation of the C99 fragment and subsequently reduces the production of both Aβ1-40 and Aβ1-42.[1][5] The compound has been shown to be highly selective for BACE1 over other aspartyl proteases like cathepsin D, pepsin, and renin, though it also inhibits BACE2 with similar potency.[1][2][5][6]

Signaling Pathway of APP Processing and BACE1 Inhibition

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of LY2886721.

Quantitative Data Summary

The following tables summarize the in vitro potency of LY2886721 from various studies.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | IC50 (nM) | Source |

| Recombinant human BACE1 | 20.3 | [1][5] |

| Human BACE2 | 10.2 | [1][5] |

| Cathepsin D | >100,000 | [1][5] |

| Pepsin | >100,000 | [1][5] |

| Renin | >100,000 | [1][5] |

Table 2: Cellular Activity - Aβ Reduction

| Cell Line | Aβ Species | EC50 (nM) | Source |

| HEK293Swe (Human Embryonic Kidney) | Aβ1-40 | 18.5 | [5] |

| HEK293Swe (Human Embryonic Kidney) | Aβ1-42 | 19.7 | [5] |

| Primary Cortical Neurons (PDAPP mice) | Aβ1-40 | ~10 | [2][5] |

| Primary Cortical Neurons (PDAPP mice) | Aβ1-42 | ~10 | [2][5] |

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture.

1. Preparation of this compound Stock Solution

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.904 mg of this compound (Molecular Weight: 390.41 g/mol ) in 1 mL of DMSO.

-

Vortex until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.

-

2. Cell Culture and Treatment

This protocol is based on studies using HEK293 cells stably expressing APP with the Swedish mutation (HEK293Swe) and primary cortical neuronal cultures from PDAPP mice.[5]

-

Cell Lines:

-

HEK293Swe cells

-

Primary cortical neurons from embryonic day 16 PDAPP transgenic mouse embryos.

-

-

Culture Media:

-

For HEK293Swe cells: Use appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For primary neurons: Use appropriate neuronal culture media.

-

-

Protocol:

-

Plate cells in multi-well plates at a suitable density and allow them to adhere and grow.

-

Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations. It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).

-

Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for an extended period, typically overnight, to allow for the inhibition of BACE1 and the subsequent reduction in Aβ secretion into the medium.[2][5]

-

Experimental Workflow for In Vitro BACE1 Inhibition Assay